molecular formula C20H17N3O B5630958 1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone

1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone

Cat. No. B5630958
M. Wt: 315.4 g/mol
InChI Key: UINJGKVURDSUHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]benzimidazoles, including derivatives such as 1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, often involves cyclization reactions. For instance, cyclization of 1-allyl-2-amino-3-acylmethylbenzimidazolium halides under alkaline conditions can yield 9-allyl-substituted imidazo[1,2-a]benzimidazoles (Anisimova & Tolpygin, 2011). These methods highlight the versatility and efficiency of synthesizing the imidazo[1,2-a]benzimidazole core through strategic functionalization and cyclization steps.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]benzimidazoles is characterized by a fused heterocyclic system that can exhibit various electronic and steric properties depending on the substituents. Structural studies, such as those conducted by (Sokol et al., 2011), provide insight into the geometry and electronic distribution within these molecules, which is crucial for understanding their reactivity and potential applications in catalysis and material science.

Chemical Reactions and Properties

Imidazo[1,2-a]benzimidazoles participate in a range of chemical reactions, reflecting their rich chemical properties. Functionalization reactions, such as those described by (Kuzmenko et al., 2019), enable the introduction of various functional groups, significantly altering the compound's physical and chemical properties. These modifications can tailor the compound for specific applications, including as ligands in metal complexes or as key intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of 1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Studies like those by (Ge et al., 2011) provide valuable data on the compound's crystalline form, which is essential for understanding its behavior in different solvents and conditions, as well as its potential applications in materials science.

properties

IUPAC Name

1-(2-phenyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-3-13-22-16-11-7-8-12-17(16)23-19(14(2)24)18(21-20(22)23)15-9-5-4-6-10-15/h3-12H,1,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINJGKVURDSUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-Allyl-2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanone

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